molecular formula C21H22N6O2 B11238284 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11238284
M. Wt: 390.4 g/mol
InChI Key: CMOVTKLNAHYSPX-UHFFFAOYSA-N
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Description

3-({4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core, a 3-methoxyphenylamino group at position 4, a phenyl group at position 1, and a propanolamine chain at position 6 (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold is known for its versatility in interacting with biological targets, particularly kinases and enzymes involved in inflammation and cancer progression . The 3-methoxy substitution on the phenyl ring enhances electronic effects and binding affinity, while the propanol moiety improves aqueous solubility, a critical factor for bioavailability .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C21H22N6O2/c1-29-17-10-5-7-15(13-17)24-19-18-14-23-27(16-8-3-2-4-9-16)20(18)26-21(25-19)22-11-6-12-28/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H2,22,24,25,26)

InChI Key

CMOVTKLNAHYSPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxyaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-amine under specific reaction conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications as an antitumor agent , particularly due to its pyrazolo[3,4-d]pyrimidine scaffold, which has been linked to the inhibition of various kinases involved in cancer progression . Research has shown that derivatives of this class can act as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Targeted Drug Development

Recent studies have focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines to enhance their efficacy and specificity against cancer cells. The incorporation of different substituents, such as the methoxyphenyl group in this compound, can influence the biological activity and selectivity of the drug candidates .

In vitro studies have demonstrated that compounds similar to 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol exhibit significant cytotoxic effects against various cancer cell lines. These findings support further investigation into their mechanisms of action and potential therapeutic uses .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for better yield and purity. Novel synthetic routes have been developed to produce high-purity forms of pyrazolo[3,4-d]pyrimidine derivatives, which are essential for pharmacological testing .

Case Study 1: EGFR Inhibition

A study published in Nature explored new derivatives based on the pyrazolo[3,4-d]pyrimidine structure, demonstrating that modifications at the 6-position significantly enhanced EGFR inhibition . The specific derivative containing methoxyphenyl substitutions showed improved binding affinity compared to its predecessors.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of similar compounds in a panel of human cancer cell lines. Results indicated that compounds with amino substitutions exhibited potent antiproliferative effects, suggesting that the presence of amino groups may enhance biological activity .

Mechanism of Action

The mechanism of action of 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. This compound’s ability to interfere with cell cycle progression makes it a potent anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-({4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can be contextualized through comparisons with structurally related pyrazolo[3,4-d]pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Structural Features Biological Activity Key Differences
This compound 3-Methoxyphenylamino group, phenyl at position 1, propanolamine chain Potential kinase inhibition, anti-inflammatory, and anticancer activity Unique 3-methoxy substitution and propanol chain enhance solubility and target specificity .
3-((4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol Benzylamino group, methyl at position 1 Anticancer, anti-inflammatory Lacks phenyl group at position 1; methyl substitution reduces steric hindrance but may lower receptor affinity .
2-({4-[(4-Methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol 4-Methoxyphenylamino group, ethanolamine chain Enzyme inhibition 4-Methoxy vs. 3-methoxy alters electronic effects; shorter ethanol chain reduces solubility compared to propanol .
1-((4-((2,5-Dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol 2,5-Dimethoxyphenylamino group, propan-2-ol chain Anticancer activity Dimethoxy substitution may increase metabolic stability but reduce selectivity due to bulkier substituents .
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Fluorophenyl group, methyl at position 6 High anticancer and anti-inflammatory activity Halogen substitution enhances lipophilicity but lacks hydroxyl-containing side chain for solubility .
1-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol Methylamino group, propan-2-ol chain Kinase inhibition Methylamino group limits hydrogen-bonding capacity compared to aryl amino groups .

Key Findings from Comparative Studies

Substituent Positional Effects :

  • The 3-methoxyphenyl group in the target compound provides optimal electronic and steric properties for enzyme binding compared to 4-methoxyphenyl () or 2,5-dimethoxyphenyl () derivatives. Meta-substitution balances electron-donating effects without excessive bulk .
  • Phenyl at position 1 (target compound) vs. methyl (): The phenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, improving target affinity .

Side-Chain Modifications: Propan-1-ol chain (target compound) vs. ethanol () or propan-2-ol (): The primary hydroxyl group in propan-1-ol offers better hydrogen-bonding capacity and solubility than secondary alcohols .

Biological Activity Trends: Compounds with hydroxyl-containing side chains (e.g., target compound, ) exhibit superior solubility and bioavailability compared to halogenated () or purely hydrophobic derivatives . Anticancer activity correlates with the presence of aryl amino groups (target compound, ) rather than alkylamino substituents (), likely due to enhanced interactions with kinase ATP-binding sites .

Biological Activity

The compound 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, with a molecular weight of 390.4 g/mol. The IUPAC name is 2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol . The structure features a pyrazolo[3,4-d]pyrimidine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
IUPAC Name2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It interacts with the active sites of these enzymes, leading to modulation of pathways related to cell proliferation and apoptosis. This mechanism is crucial for its potential applications in cancer therapy and other diseases characterized by aberrant cell growth.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MV4-11 (biphenotypic B myelomonocytic leukemia cells)
    • K562 (chronic myeloid leukemia cells)
    • MCF-7 (human breast cancer cells)
  • Findings :
    • Compounds related to the pyrazolo[3,4-d]pyrimidine series exhibited significant antiproliferative activity with IC50 values in the low micromolar range.
    • For example, a related compound demonstrated an IC50 value of 8.21 µM against A549 lung cancer cells, indicating potent activity against tumor growth .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on EGFR Inhibition : A derivative was synthesized and tested for its ability to inhibit epidermal growth factor receptor (EGFR). It showed promising results with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
  • Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and reducing levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA synthesis and cell cycle progression .

Potential Therapeutic Applications

Given its biological activity, this compound shows potential in treating various conditions:

  • Cancer Therapy : Its ability to inhibit key kinases makes it a candidate for developing targeted therapies against cancers such as breast cancer and leukemia.
  • Inflammatory Diseases : The modulation of signaling pathways involved in inflammation suggests possible applications in treating inflammatory disorders.
  • Neurodegenerative Diseases : The compound's effects on cell signaling may also extend to neuroprotection, warranting further investigation in neurodegenerative contexts.

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